An In-depth Technical Guide on the Core Chemical Properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid
An In-depth Technical Guide on the Core Chemical Properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA). This per- and polyfluoroalkyl substance (PFAS) is of significant interest due to its use as a surfactant in various industrial applications. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its interaction with a key biological signaling pathway.
Chemical Identity and Physical Properties
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is a complex fluorinated ether carboxylic acid. Its chemical structure and key identifying information are presented below.
Table 1: Chemical Identification of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid
| Identifier | Value |
| IUPAC Name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid[1][2] |
| Synonyms | HFPO-TA, Perfluoro-2,5-dimethyl-3,6-dioxanonanoate |
| CAS Number | 13252-14-7[1][3] |
| Molecular Formula | C9HF17O4[1][4] |
| Molecular Weight | 496.07 g/mol [1][4] |
| SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O[4] |
Table 2: Physicochemical Properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid
| Property | Value | Source |
| Appearance | Colorless to clear liquid/oil[5][6] | ChemicalBook |
| Boiling Point | 135 °C @ 28 mm Hg[3], 263.2 °C at 760 mmHg[4][7] | Fluoryx Labs, Lookchem, Biosynth |
| Density | 1.738 g/mL @ 20 °C[3], 1.788 g/cm³[4][7] | Fluoryx Labs, Lookchem, Biosynth |
| Vapor Pressure | 0.00306 mmHg at 25°C[7] | Lookchem |
| Water Solubility | Slightly soluble in Chloroform and Methanol[6][8] | ChemicalBook |
| pKa | -1.26 ± 0.10 (Predicted)[6][7] | Lookchem, ChemicalBook |
| Refractive Index | 1.296 @ 20 °C[3][7] | Fluoryx Labs, Lookchem |
Experimental Protocols for Property Determination
The following sections outline generalized experimental methodologies for determining key physicochemical properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid. These protocols are based on established OECD guidelines and common analytical practices for PFAS.
2.1 Determination of Water Solubility (Based on OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given temperature. For substances with low solubility, the column elution method is often employed.
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Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the water solubility.
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Apparatus:
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Glass column with a thermostat jacket.
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Inert support material (e.g., glass beads, silica gel).
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Metering pump for precise flow control.
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Fraction collector.
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Analytical instrument for quantification (e.g., LC-MS/MS).
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-
Procedure:
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Prepare the column by coating the inert support with a known amount of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid.
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Equilibrate the column with water at a constant temperature (e.g., 20 ± 0.5 °C).
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Pump water through the column at a low flow rate to ensure equilibrium is reached.
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Collect fractions of the eluate at regular intervals.
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Analyze the concentration of the test substance in each fraction using a validated analytical method.
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The water solubility is the average of the concentrations in the fractions where a plateau is observed.
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2.2 Determination of Dissociation Constant (pKa) (Based on OECD Guideline 112 and NMR Spectroscopy)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For fluorinated compounds, 19F NMR spectroscopy is a powerful technique for pKa determination.
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Principle: The chemical shift of the fluorine atoms in Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is dependent on the protonation state of the carboxylic acid group. By titrating a solution of the compound with an acid or base and monitoring the changes in the 19F NMR chemical shifts, a titration curve can be generated from which the pKa can be determined.
-
Apparatus:
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High-resolution NMR spectrometer with a fluorine probe.
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pH meter.
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Autotitrator or micropipettes.
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-
Procedure:
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Prepare a solution of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid in a suitable solvent (e.g., water/methanol mixture).
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Adjust the initial pH of the solution to a low value (e.g., pH 1) with a strong acid.
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Acquire a 19F NMR spectrum and record the chemical shift of a selected fluorine signal.
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Incrementally add a standard solution of a strong base (e.g., NaOH) and record the pH and the 19F NMR spectrum after each addition.
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Continue the titration until a high pH is reached (e.g., pH 12).
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Plot the change in the 19F chemical shift as a function of pH.
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Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.
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Biological Interactions: PPARα Signaling Pathway
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid has been shown to interact with and activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[3] Activation of this pathway can lead to various physiological and toxicological effects.
Caption: PPARα signaling pathway activation by HFPO-TA.
The diagram above illustrates the mechanism by which Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA) is believed to exert some of its biological effects. After entering the cell, HFPO-TA can bind to fatty acid binding proteins (FABPs) which facilitate its transport to the nucleus. Inside the nucleus, HFPO-TA acts as a ligand for the PPARα, which is typically found in a heterodimeric complex with the Retinoid X Receptor (RXR). Ligand binding induces a conformational change in the PPARα-RXR complex, leading to its activation. The activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and lipid transport, ultimately leading to alterations in lipid metabolism.[3][7]
This guide provides a foundational understanding of the chemical properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid for researchers and professionals in related fields. The provided data and methodologies can serve as a valuable resource for further investigation and in the development of new applications.
References
- 1. researchgate.net [researchgate.net]
- 2. files.nc.gov [files.nc.gov]
- 3. Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. filab.fr [filab.fr]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
